molecular formula C16H14N4O7 B2549675 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide CAS No. 1226454-21-2

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Cat. No. B2549675
M. Wt: 374.309
InChI Key: RIDKNRLWZMZAPF-UHFFFAOYSA-N
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Description

The compound , N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including an oxadiazole ring, a methoxyphenoxy moiety, and a nitrofuran segment, which could contribute to its reactivity and interaction with various biological targets.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies can be inferred. For instance, the synthesis of related oxadiazole derivatives involves the condensation of appropriate precursors such as carboxylic acids and hydrazides, followed by cyclization to form the oxadiazole ring . The nitrofuran moiety could be introduced through nitration reactions, and the methoxyphenoxy group might be attached via etherification processes.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, (1)H NMR, and HRMS spectra . X-ray diffraction analysis has been employed to determine the spatial structure of similar molecules, which provides valuable information about the conformation and stereochemistry of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the oxadiazole ring, which can participate in various nucleophilic and electrophilic reactions due to its electron-deficient nature. The nitro group in the nitrofuran segment is also a key reactive site, capable of undergoing reduction and participating in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the behavior of similar molecules. The absorption maxima in the UV-vis spectrum and the fluorescence emission spectra are affected by the substituents on the aromatic rings and the solvent polarity . The presence of the methoxy group and the nitrofuran moiety would also influence the compound's solubility, melting point, and stability.

Scientific Research Applications

Antidiabetic Potential

A series of compounds, including N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide derivatives, have been synthesized and evaluated for their antidiabetic activity. These compounds were tested using the α-amylase inhibition assay, indicating their potential in managing diabetes through enzyme inhibition mechanisms. The synthesis involves condensation processes, with characterization by NMR, IR spectroscopy, and mass spectrometry, highlighting the comprehensive approach to discover novel antidiabetic agents (Lalpara et al., 2021).

Antimicrobial Activity

The synthesis of imino-4-methoxyphenol thiazole derived Schiff bases has been explored, producing compounds with moderate antimicrobial activity against various bacterial and fungal species. This research demonstrates the chemical versatility of the 4-methoxyphenoxy group in generating bioactive compounds with potential applications in combating microbial infections (Vinusha et al., 2015).

Chemotherapeutic Applications

Further developments in the structural domain of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide have led to the design and synthesis of derivatives with promising chemotherapeutic properties. These compounds have been tested against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, demonstrating significant antiproliferative activity. This suggests their potential role in developing new cancer therapies (Kaya et al., 2017).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, compounds containing nitro groups can sometimes be explosive, and appropriate safety precautions should be taken when handling them.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, studies could be conducted to determine its pharmacological activity, toxicity, and pharmacokinetics.


Please note that this analysis is based on the structure of the compound and general chemical principles, and specific information could vary. For detailed and accurate information, experimental data and studies are needed.


properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O7/c1-24-10-2-4-11(5-3-10)25-9-13-18-14(27-19-13)8-17-16(21)12-6-7-15(26-12)20(22)23/h2-7H,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDKNRLWZMZAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

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